Boron

Übersicht

Beschreibung

Synthesis Analysis

Boron nanoparticles have been successfully produced by various methods including arc decomposition of B2H6, gas phase pyrolysis of B10H14, gas phase reduction of BCl3 in an inductively coupled plasma, solution reduction of BBr3 with sodium naphthalenide, and ball milling of coarse boron powder .Molecular Structure Analysis

Boron forms an icosahedron, B12, in which the atoms are connected together by a covalent bond . The structure of BO was a longstanding problem, dating back to 1940. Solving it required developing new NMR methods as well as applying x-ray diffraction (XRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), x-ray photo electron spectroscopy (XPS), and transmission electron microscopy (TEM) .Chemical Reactions Analysis

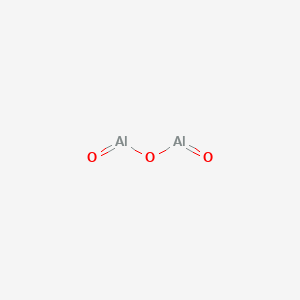

Boron does not react with air at room temperature. At higher temperatures, boron reacts with oxygen, forming boron (III)oxide, B2O3 .Physical And Chemical Properties Analysis

Boron is a hard and black-coloured non-metallic solid. The existence of boron can be seen in its many allotropic forms. It has an unusually high melting point because of the very strong crystal lattice . The melting point of boron is 2079°C, its boiling/sublimation point is at 2550°C, the specific gravity of crystalline boron is 2.34, the specific gravity of the amorphous form is 2.37, and its valence is 3 .Wissenschaftliche Forschungsanwendungen

Catalyst in Chemical Reactions

Boron, particularly in the form of boranes, is used as an effective catalyst for bespoke siloxane synthesis via (modified) Piers–Rubinsztajn reactions . This enables the creation of complex macromolecular architectures with novel functionality .

Biomedical Applications

Boron has been referred to as a ‘magic element’ in biomedical science . It plays a crucial role in multidisciplinary applications, including the development of boron chemistries .

Organic Light-Emitting Diodes (OLEDs)

Boron is used in the development of OLEDs . Its unique properties make it an ideal candidate for converting electrical energy into light .

Energy Storage

Boron plays a key role in energy-related research, particularly in the storage of chemical and electrical energy . This makes it a valuable component in the development of renewable and clean energy solutions .

Drug Development

Boron’s unique properties have led to its use in the development of various drugs . It is used in the form of a prodrug, softdrug, and as a nanocarrier . Boron-containing compounds have emerged as a new and exciting field of research in medicinal chemistry .

Material Science

Boron is used in the development of superconductors, materials, magnetic/nonmagnetic nanoparticles . Its unique properties make it an ideal candidate for these applications .

Hydrogen Production

Boron is used in the production of hydrogen . Its unique properties make it an ideal candidate for this application .

Synthesis of Energy-Rich Small Molecules

Boron plays a key role in activating and synthesizing energy-rich small molecules . This makes it a valuable component in the development of renewable and clean energy solutions .

Safety And Hazards

Boron can infect the stomach, liver, kidneys and brains and can eventually lead to death. When exposure to small amounts of boron takes place irritation of the nose, throat or eyes may occur . Boron is possibly unsafe when taken by mouth in higher doses. Large quantities of boron can cause poisoning .

Zukünftige Richtungen

Boron neutron capture therapy (BNCT) is a neutron-based technique that allows selective cancer treatment at the tumour cellular level. BNCT is especially suitable for the treatment of brain, head, neck and skin cancers . There are also ongoing studies on the synthesis of high boron-loaded nucleic acids for BNCT .

Eigenschaften

IUPAC Name |

boron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXJGFHDIHLPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

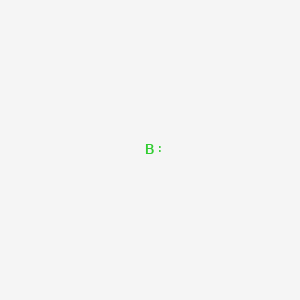

[B] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023922, DTXSID301318615, DTXSID801318672 | |

| Record name | Boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane(1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane(5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

10.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Crystals or yellow to brown solid; [Sax] Sold as filaments, powders, whiskers, and crystals; [Hawley] | |

| Record name | Boron | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

4,000 °C | |

| Record name | BORON, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; unaffected by aqueous hydrochloric and hydrofluoric acids; when finely divided it is soluble in boiling nitric and sulfuric acids and in molten metals such as copper, iron, magnesium, aluminum, calcium; reacts vigorously with fused sodium peroxide or with a fusion mixture of sodium carbonate or potassium nitrate, Soluble in concentrated nitric and sulfuric acids; insoluble in water, alcohol, ether | |

| Record name | BORON, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Amorphous, 2.350 g/cu cm; alpha-rhombohedral, 2.46 g/cu cm; alpha-tetragonal, 2.31 g/cu cm; beta-rhombohedral, 2.35 g/cu cm | |

| Record name | BORON, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.56X10-5 atm (0.0119 mm Hg) at 2140 °C | |

| Record name | BORON, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Boron | |

Color/Form |

Polymorphic: alpha-rhombohedral form, clear red crystals; beta-rhombohedral form, black; alpha-tetragonal form, black, opaque crystals with metallic luster; amorphous form, black or dark brown powder; other crystal forms are known but not entirely characterized, Filaments, powder, whiskers, single crystals | |

CAS RN |

7440-42-8, 13766-26-2, 35325-82-7, 14798-13-1 | |

| Record name | Boron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boron | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane(1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane(5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9E3X5056Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORON, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2,075 °C | |

| Record name | BORON, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: How does boron doping affect the properties of diamond films used in cutting tools?

A2: [] Boron doping influences the morphology and quality of diamond films. It restricts the diffusion of cobalt from the WC-Co cemented carbide substrate and alters the film composition, promoting a {111} surface orientation. Increasing boron concentration decreases the average grain size, downshifts the diamond Raman peak, and can improve adhesion by relaxing interfacial stress at an optimal concentration.

Q2: Can boron improve the oxidation resistance of metallic materials?

A3: [] Yes, boronizing treatments can enhance oxidation resistance. For instance, boronizing 316L stainless steel forms a protective layer that effectively doubles its oxidation resistance at temperatures between 850°C and 1000°C. The boronized coating acts as a barrier, preventing oxygen diffusion into the stainless steel substrate.

Q3: What is the role of boron in the production of amorphous metallic alloys?

A4: [] Boron is a key component in the formation of amorphous metallic alloys like Fe80B20, Co81.5B18.5, and Ni81.5B18.5. Structural analysis reveals that the boron atoms occupy specific positions within the amorphous structure, contributing to the unique properties of these materials.

Q4: What challenges are associated with boron contamination in silicon microelectronics processing?

A5: [] Boron contamination is a significant concern in silicon microelectronics fabrication as even small amounts can lead to counter-doping in lightly doped n-type regions. This contamination primarily originates from airborne sources, including boron in the atmosphere and borosilicate glass used in cleanroom construction.

Q5: Can boron be beneficial for plant growth and development?

A7: [] Yes, boron is an essential micronutrient for plants. For example, in mustard crops, combined application of sulfur and boron at specific doses significantly enhances growth and yield parameters. The optimal dose of boron for mustard crop growth is reported as 1 kg per hectare.

Q6: What is the significance of boron-containing compounds in organic synthesis?

A8: [] Boron-containing compounds, particularly boron ate complexes, are highly valuable reagents in organic synthesis. They enable the formation of new carbon-carbon bonds while preserving the boron moiety, which can be further functionalized. Radical-induced 1,2-migrations of boron ate complexes are gaining increasing attention for their synthetic utility.

Q7: How are boron-containing materials used in neutron capture therapy?

A9: [] Carboranes, polyhedral clusters containing boron, carbon, and hydrogen atoms, are extensively studied for their potential in boron neutron capture therapy (BNCT). These compounds can deliver boron isotopes to tumor cells, where neutron irradiation triggers a localized cytotoxic effect. The success of this approach hinges on achieving selective accumulation of carboranes in tumor tissue.

Q8: How are boron-containing compounds used for glucose sensing?

A10: [] Phenylboronic acid (PBA) is a glucose-sensing moiety used in the development of glucose-responsive microgels. These microgels can either swell or shrink in response to glucose concentration changes. This behavior arises from the reversible binding of glucose to PBA, leading to changes in the microgel's network structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.